

Pemigatinib adverse event management real-world data

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Compound Focus: Pemigatinib

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Quantitative Overview of Common Adverse Events

The table below summarizes the incidence of common adverse events associated with **pemigatinib** from a large systematic review and the official prescribing information [1] [2] [3].

Adverse Event	Incidence (%) (Real-World Systematic Review [1])	Incidence (%) (Prescribing Information [2] [3])	Median Time to Onset
Hyperphosphatemia	48.0%	60% (Clinical); 93% (Laboratory)	8 days [2] [3]
Diarrhea	28.6%	47%	Information missing
Fatigue	33.0%	42%	Information missing
Alopecia	Information missing	49%	Information missing

Adverse Event	Incidence (%) (Real-World Systematic Review [1])	Incidence (%) (Prescribing Information [2] [3])	Median Time to Onset
Nail Toxicity	Information missing	43%	Information missing
Dysgeusia	Information missing	40%	Information missing
Nausea	Information missing	40%	Information missing
Stomatitis	Information missing	35%	Information missing
Dry Eye	20.1%	35%	Information missing
Constipation	Information missing	35%	Information missing
Dry Mouth	Information missing	34%	Information missing
Decreased Appetite	Information missing	33%	Information missing
Arthralgia	Information missing	25%	Information missing
Abdominal Pain	Information missing	23%	Information missing

Critical Adverse Event Management Protocols

For researchers, managing the following on-target and off-target toxicities is critical.

Hyperphosphatemia

This is a pharmacodynamic effect of FGFR inhibition and is the most frequently reported adverse event [2] [3].

- **Monitoring:** Check serum phosphate levels regularly [4].
- **Intervention:** Initiate a **low-phosphate diet** when serum phosphate is >5.5 mg/dL. For levels >7 mg/dL, begin phosphate-lowering therapy (e.g., phosphate binders) and consider dose interruption or reduction [2] [3].
- **Clinical Note:** Hyperphosphatemia can lead to soft tissue mineralization, cutaneous calcification, calcinosis, and non-uremic calciphylaxis [2] [3].

Ocular Toxicity

Retinal Pigment Epithelial Detachment (RPED) is a key concern.

- **Incidence:** RPED occurred in **11%** of patients in clinical trials, with a median time to first onset of **56 days**. Most cases were asymptomatic, and the incidence of asymptomatic RPED is unknown due to a lack of routine OCT monitoring in trials [2] [3].
- **Monitoring Protocol:**
 - Perform a comprehensive ophthalmological examination, including **Optical Coherence Tomography (OCT)**, prior to treatment initiation.
 - Repeat monitoring **every 2 months for the first 6 months**, and **every 3 months thereafter**.
 - For any visual symptoms (blurred vision, floaters, photopsia), refer for urgent ophthalmologic evaluation [2] [3].
- **Management:** RPED led to dose interruption in 3.1% of patients and dose reduction in 1.3%. It resolved or improved in 76% of patients who required a dosage modification [2] [3].

Other Notable Adverse Events

- **Dermatologic:** Alopecia and dry skin are common. Management includes minoxidil for alopecia and moisturizers for dry skin [4].
- **Gastrointestinal:** Diarrhea may be managed with loperamide. Stomatitis can be addressed with baking soda rinses, mucosa-coating agents, and topical anesthetics. Dry mouth may be alleviated with salivary stimulants [4].

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the real-world evidence for pemigatinib's safety profile? Real-world studies confirm the safety and tolerability observed in clinical trials. A Canadian patient support program study reported that **none of the 18 patients discontinued pemigatinib treatment due to adverse events**, with disease progression being the primary reason for discontinuation. This supports that adverse events are manageable in a real-world population [5].

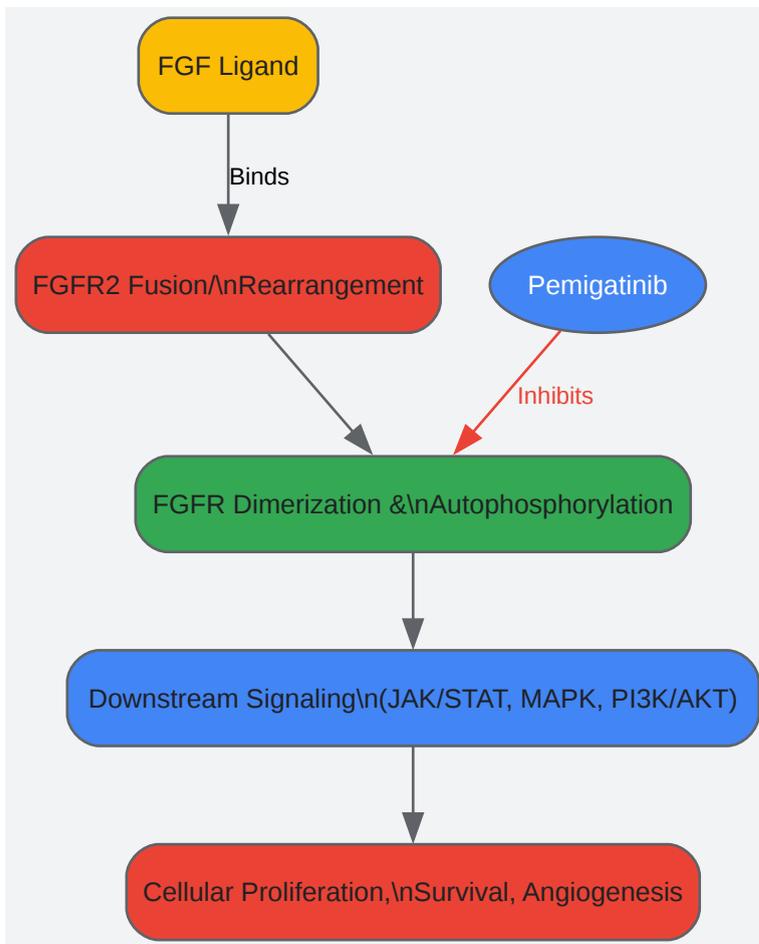
Q2: Are there any unexpected adverse events identified through pharmacovigilance? Yes, analysis of the FDA Adverse Event Reporting System (FAERS) has identified **nephrolithiasis (kidney stones)** as a significant unexpected adverse event not listed on the initial drug label. This highlights the value of ongoing post-marketing surveillance [6].

Q3: What are the key drug-drug interactions to consider in study design?

- **Strong CYP3A Inhibitors (e.g., itraconazole):** Increase **pemigatinib** exposure (AUC). **Action:** Avoid concomitant use. If unavoidable, a dose reduction of **pemigatinib** is recommended [7].
- **Strong CYP3A Inducers (e.g., rifampin):** Decrease **pemigatinib** exposure (AUC). **Action:** Concomitant use should be avoided [7].
- **Acid-Reducing Agents (PPIs, H2 antagonists):** The effect on **pemigatinib** exposure is considered modest, and it can be administered without regard to these agents [7].

Pemigatinib Mechanism of Action

The following diagram illustrates the targeted signaling pathway of **pemigatinib**, which is crucial for understanding its efficacy and on-target toxicities like hyperphosphatemia.



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Methodology for Pharmacovigilance Analysis

For your own research, here is a common methodology used in the cited studies to analyze real-world adverse event data from sources like the FDA Adverse Event Reporting System (FAERS) [8] [6]:

- **Data Source:** Extract reports from the FAERS database over a defined period.
- **Data Cleaning:** Remove duplicate reports following FDA-recommended procedures, keeping the most recent version of a case based on the unique CASEID and FDA receipt date.
- **Coding:** Standardize Adverse Events using the **Medical Dictionary for Regulatory Activities (MedDRA)**, which categorizes events into Preferred Terms (PTs) and System Organ Classes (SOCs).
- **Signal Detection (Disproportionality Analysis):** Use statistical algorithms to identify potential safety signals. Common methods include:
 - **Frequentist:** Reporting Odds Ratio (ROR), Proportional Reporting Ratio (PRR).

- **Bayesian:** Bayesian Confidence Propagation Neural Network (BCPNN), Multi-item Gamma Poisson Shrinker (MGPS).
- A signal is typically considered positive if it meets the threshold criteria of multiple algorithms.
- **Time-to-Onset Analysis:** Calculate the interval between the drug start date and the adverse event occurrence date to model risk over time.

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